Cas no 536742-59-3 (4-(3-hydroxypyrrolidin-1-yl)benzonitrile)

4-(3-Hydroxypyrrolidin-1-yl)benzonitrile is a versatile intermediate in organic synthesis, particularly valued for its pyrrolidine scaffold and benzonitrile functionality. The hydroxyl group at the 3-position of the pyrrolidine ring enhances its reactivity, enabling further derivatization for pharmaceutical and agrochemical applications. Its structural features make it a useful building block in the development of bioactive compounds, including potential kinase inhibitors and CNS-targeting agents. The compound's stability and moderate polarity facilitate purification and handling in synthetic workflows. Its balanced lipophilicity and hydrogen-bonding capacity contribute to favorable pharmacokinetic properties in drug discovery contexts.
4-(3-hydroxypyrrolidin-1-yl)benzonitrile structure
536742-59-3 structure
商品名:4-(3-hydroxypyrrolidin-1-yl)benzonitrile
CAS番号:536742-59-3
MF:C11H12N2O
メガワット:188.22578
MDL:MFCD11038257
CID:1583514
PubChem ID:56828629

4-(3-hydroxypyrrolidin-1-yl)benzonitrile 化学的及び物理的性質

名前と識別子

    • Benzonitrile, 4-(3-hydroxy-1-pyrrolidinyl)-
    • 4-(3-hydroxypyrrolidin-1-yl)benzonitrile
    • SCHEMBL10277569
    • EN300-2665217
    • 4-(3-hydroxy-1-pyrrolidinyl)benzonitrile
    • AKOS012215367
    • starbld0024576
    • 536742-59-3
    • CS-0243633
    • MDL: MFCD11038257
    • インチ: InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2
    • InChIKey: JPFAROACVPFOAR-UHFFFAOYSA-N
    • ほほえんだ: C1CN(CC1O)C2=CC=C(C=C2)C#N

計算された属性

  • せいみつぶんしりょう: 188.09506
  • どういたいしつりょう: 188.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 47.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.3

じっけんとくせい

  • PSA: 47.26

4-(3-hydroxypyrrolidin-1-yl)benzonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2665217-0.5g
4-(3-hydroxypyrrolidin-1-yl)benzonitrile
536742-59-3 95.0%
0.5g
$546.0 2025-03-20
Enamine
EN300-2665217-0.05g
4-(3-hydroxypyrrolidin-1-yl)benzonitrile
536742-59-3 95.0%
0.05g
$162.0 2025-03-20
Enamine
EN300-2665217-1.0g
4-(3-hydroxypyrrolidin-1-yl)benzonitrile
536742-59-3 95.0%
1.0g
$699.0 2025-03-20
Aaron
AR01FR1G-50mg
4-(3-hydroxypyrrolidin-1-yl)benzonitrile
536742-59-3 95%
50mg
$248.00 2025-02-11
Aaron
AR01FR1G-2.5g
4-(3-hydroxypyrrolidin-1-yl)benzonitrile
536742-59-3 95%
2.5g
$1909.00 2023-12-14
1PlusChem
1P01FQT4-2.5g
4-(3-hydroxypyrrolidin-1-yl)benzonitrile
536742-59-3 95%
2.5g
$1756.00 2024-04-30
Aaron
AR01FR1G-1g
4-(3-hydroxypyrrolidin-1-yl)benzonitrile
536742-59-3 95%
1g
$987.00 2023-12-14
A2B Chem LLC
AY13400-250mg
4-(3-hydroxypyrrolidin-1-yl)benzonitrile
536742-59-3 95%
250mg
$609.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1314303-1g
4-(3-Hydroxypyrrolidin-1-yl)benzonitrile
536742-59-3 98%
1g
¥16351.00 2024-05-09
Aaron
AR01FR1G-250mg
4-(3-hydroxypyrrolidin-1-yl)benzonitrile
536742-59-3 95%
250mg
$503.00 2025-02-11

4-(3-hydroxypyrrolidin-1-yl)benzonitrile 関連文献

4-(3-hydroxypyrrolidin-1-yl)benzonitrileに関する追加情報

Introduction to 4-(3-hydroxypyrrolidin-1-yl)benzonitrile (CAS No. 536742-59-3)

4-(3-hydroxypyrrolidin-1-yl)benzonitrile, identified by the Chemical Abstracts Service Number (CAS No.) 536742-59-3, is a significant compound in the realm of pharmaceutical and chemical research. This molecule, featuring a benzonitrile core linked to a hydroxyl-substituted pyrrolidine ring, has garnered attention due to its structural versatility and potential biological activities. The unique combination of these functional groups makes it a valuable scaffold for the development of novel therapeutic agents.

The benzonitrile moiety, characterized by its electron-withdrawing nature, plays a crucial role in modulating the electronic properties of the molecule. This feature is particularly relevant in the design of bioactive compounds, where precise control over molecular interactions is essential. In contrast, the pyrrolidine ring, with its nitrogen-containing heterocycle, contributes to the compound's ability to engage with biological targets such as enzymes and receptors. The presence of a hydroxyl group further enhances its potential for hydrogen bonding, a key interaction mechanism in drug-receptor binding.

Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that integrate multiple pharmacophoric elements. 4-(3-hydroxypyrrolidin-1-yl)benzonitrile exemplifies this trend, as it combines the benzonitrile and pyrrolidine moieties in a single framework. Such hybrid structures often exhibit enhanced binding affinity and selectivity compared to their individual components. This has led to increased interest in exploring their applications in various therapeutic areas.

In the context of oncology research, 4-(3-hydroxypyrrolidin-1-yl)benzonitrile has been investigated for its potential as an anti-cancer agent. Studies have demonstrated that molecules with similar structural motifs can interfere with critical signaling pathways involved in tumor growth and progression. The benzonitrile group, in particular, has been shown to exhibit inhibitory effects on certain kinases and other enzymes implicated in cancer biology. Additionally, the hydroxyl-substituted pyrrolidine ring may contribute to the compound's ability to modulate protein-protein interactions relevant to cancer cell proliferation.

Another area of interest is the application of 4-(3-hydroxypyrrolidin-1-yl)benzonitrile in neurodegenerative disease research. Emerging evidence suggests that dysregulation of specific neurotransmitter systems contributes to the pathogenesis of conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to interact with both central nervous system receptors and enzymes makes it a promising candidate for developing novel therapeutics. Preclinical studies have indicated that derivatives of this molecule may possess neuroprotective properties by mitigating oxidative stress and inflammation associated with these diseases.

The synthesis of 4-(3-hydroxypyrrolidin-1-yl)benzonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by cyclization steps to form the pyrrolidine ring. Advances in catalytic methods have also enabled more efficient and sustainable synthetic pathways, reducing waste and improving overall process economics.

Quality control and analytical characterization are critical aspects of working with 4-(3-hydroxypyrrolidin-1-yl)benzonitrile. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm structural integrity and assess purity. These analytical methods provide essential data for ensuring that the compound meets the stringent requirements for pharmaceutical applications.

The pharmacokinetic properties of 4-(3-hydroxypyrrolidin-1-yl)benzonitrile are another important consideration in its development as a therapeutic agent. Factors such as solubility, bioavailability, metabolic stability, and excretion pathways must be thoroughly evaluated. Computational modeling techniques have been increasingly utilized to predict these properties before experimental validation, thereby accelerating the drug discovery process.

In conclusion, 4-(3-hydroxypyrrolidin-1-yl)benzonitrile (CAS No. 536742-59-3) represents a promising compound with diverse potential applications in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases, including cancer and neurodegenerative disorders. Continued investigation into its biological activities and synthetic methodologies will further elucidate its role in advancing medical science.

おすすめ記事

推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.